molecular formula C15H20N2O4S B8764675 N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide

N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide

Cat. No.: B8764675
M. Wt: 324.4 g/mol
InChI Key: WGORTURDLSKYIR-UHFFFAOYSA-N
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Description

N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

The synthesis of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs, utilizing catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Compared to other piperidine derivatives, N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[4-(1-acetylpiperidine-4-carbonyl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H20N2O4S/c1-11(18)17-9-7-13(8-10-17)15(19)12-3-5-14(6-4-12)16-22(2,20)21/h3-6,13,16H,7-10H2,1-2H3

InChI Key

WGORTURDLSKYIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedure as above was repeated except that methanesulfonamilide was replaced with p-toluenesulfonanilide or 1-acetylisonipecotoyl chloride was replaced with (±)-N-benzoylnipecotoyl chloride or (±)-N-benzoyl-β-prolyl chloride prepared in Referential Example 2 to obtain the following compounds:
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(±)-N-benzoylnipecotoyl chloride
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(±)-N-benzoyl-β-prolyl chloride
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